molecular formula C14H11ClF2N2O2 B15075363 1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea

1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea

Katalognummer: B15075363
Molekulargewicht: 312.70 g/mol
InChI-Schlüssel: QYEZNLONAIRQKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound characterized by the presence of chloro, methoxy, and difluorophenyl groups attached to a urea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

5-chloro-2-methoxyaniline+2,5-difluorophenyl isocyanateThis compound\text{5-chloro-2-methoxyaniline} + \text{2,5-difluorophenyl isocyanate} \rightarrow \text{this compound} 5-chloro-2-methoxyaniline+2,5-difluorophenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Lacks the difluorophenyl group, which may affect its biological activity.

    1-(2,5-Difluorophenyl)-3-(5-chloro-2-methoxyphenyl)urea: Similar structure but different substitution pattern, leading to potential differences in reactivity and applications.

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both chloro and difluorophenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H11ClF2N2O2

Molekulargewicht

312.70 g/mol

IUPAC-Name

1-(5-chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C14H11ClF2N2O2/c1-21-13-5-2-8(15)6-12(13)19-14(20)18-11-7-9(16)3-4-10(11)17/h2-7H,1H3,(H2,18,19,20)

InChI-Schlüssel

QYEZNLONAIRQKQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.